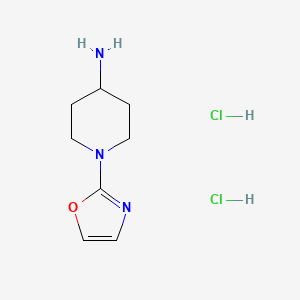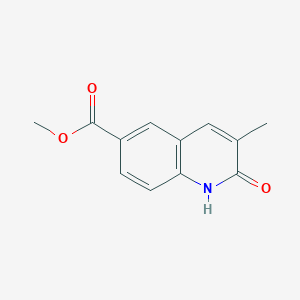
Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery due to its presence in numerous biologically active compounds, including antibiotics, anticancer agents, and antiviral drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate typically involves the acylation of commercially available anthranilate derivatives. One common method includes the reaction of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation . Another approach involves the use of monoethyl malonate and N,N’-dicyclohexylcarbodiimide to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound often employ scalable and efficient synthetic routes. These methods may include microwave-assisted synthesis or conventional heating techniques to optimize yield and purity .
化学反応の分析
Types of Reactions
Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
科学的研究の応用
Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate involves its interaction with various molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Additionally, its redox-active complexes can generate reactive oxygen species, influencing the activity of enzymes such as tyrosinase and topoisomerase .
類似化合物との比較
Similar Compounds
Fluoroquinolones: A class of antibiotics with a quinoline core structure, known for their broad-spectrum antibacterial activity.
Quinoline N-oxides:
Uniqueness
Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
methyl 3-methyl-2-oxo-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-7-5-9-6-8(12(15)16-2)3-4-10(9)13-11(7)14/h3-6H,1-2H3,(H,13,14) |
InChIキー |
CXGAFCOHHHRAFB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)OC)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


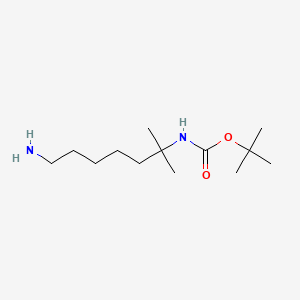
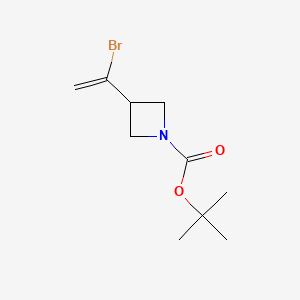
![Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate](/img/structure/B13465095.png)
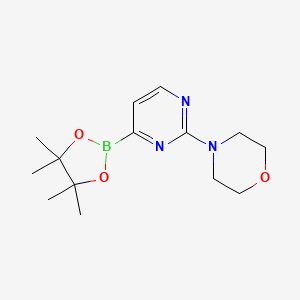
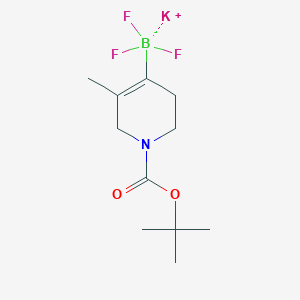
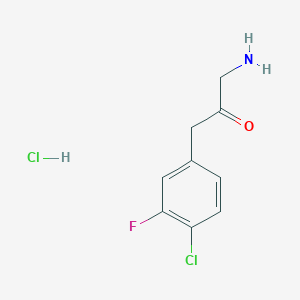
![6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13465126.png)
![3-Methoxy-4-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13465127.png)
![Methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465140.png)
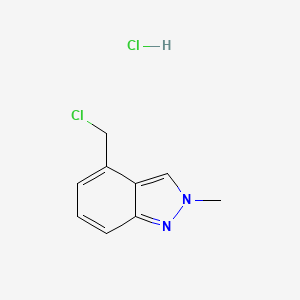

![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13465154.png)
![Methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate](/img/structure/B13465157.png)
